Anhydro Vinblastine Disulfate Salt
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Overview
Description
Anhydro Vinblastine Disulfate Salt is a complex organic compound with the molecular formula C₄₆H₅₆N₄O₈ . 2H₂SO₄ and a molecular weight of 989.11 g/mol . It is a derivative of vinblastine, a well-known vinca alkaloid used in cancer treatment. This compound is primarily used in research settings to study its potential therapeutic effects and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anhydro Vinblastine Disulfate Salt involves multiple steps, starting from the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). The vinblastine is then chemically modified through a series of reactions, including acetylation, methylation, and sulfonation, to produce the disulfate salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction of vinblastine, followed by its chemical modification in controlled environments. The process requires precise reaction conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Anhydro Vinblastine Disulfate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Anhydro Vinblastine Disulfate Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting specific cancer cell lines.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Anhydro Vinblastine Disulfate Salt involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to mitotic arrest and cell death. This mechanism is similar to that of vinblastine, making it a valuable compound for studying the effects of microtubule disruption in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vinblastine: The parent compound, used in cancer treatment.
Vincristine: Another vinca alkaloid with similar mechanisms of action but different therapeutic applications.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced therapeutic properties.
Uniqueness
Anhydro Vinblastine Disulfate Salt is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These modifications can potentially enhance its therapeutic efficacy and reduce side effects .
Properties
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFGVHNKJYNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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